6-Methyl-5-(3-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole
Description
6-Methyl-5-(3-(trifluoromethoxy)phenyl)thiazolo[3,2-b][1,2,4]triazole is a heterocyclic compound featuring a fused thiazolo-triazole core substituted with a methyl group at position 6 and a 3-(trifluoromethoxy)phenyl moiety at position 3. Its molecular formula is C₁₂H₈F₃N₃OS, with a molecular weight of 299.27 g/mol and a purity of ≥95% .
The trifluoromethoxy group confers enhanced lipophilicity and metabolic stability, making it structurally distinct from other thiazolo-triazole derivatives.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-5-[3-(trifluoromethoxy)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3OS/c1-7-10(20-11-16-6-17-18(7)11)8-3-2-4-9(5-8)19-12(13,14)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONVPWQHAHKJLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC(=CC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101149636 | |
| Record name | Thiazolo[3,2-b][1,2,4]triazole, 6-methyl-5-[3-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101149636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956381-54-6 | |
| Record name | Thiazolo[3,2-b][1,2,4]triazole, 6-methyl-5-[3-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956381-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazolo[3,2-b][1,2,4]triazole, 6-methyl-5-[3-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101149636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiosemicarbazide Precursor Formation
The synthesis begins with the preparation of 4-(3-(trifluoromethoxy)phenyl)thiosemicarbazide, achieved through the condensation of 3-(trifluoromethoxy)phenyl isothiocyanate with methylhydrazine in ethanol at 50°C for 4 hours. This intermediate is critical for subsequent cyclization steps, with yields typically reaching 78–85% after recrystallization from methanol.
Acid-Catalyzed Cyclization
The thiosemicarbazide undergoes cyclization in concentrated sulfuric acid (98%) at 50°C for 50 minutes, forming the 1,2,4-triazole-3-thione core structure. Key parameters include:
This step demonstrates significant sensitivity to acid strength, with hydrochloric acid (37%) producing inferior results (≤45% yield).
Copper-Mediated Thiazole Annulation
The final stage employs copper acetylacetonate (0.2 eq) and potassium tert-butoxide (1.5 eq) in dimethylformamide (DMF) at 120°C under nitrogen atmosphere:
- React 1,2,4-triazole-3-thione with 5,5-dimethyl-1,3-cyclohexanedione
- Maintain reaction for 12 hours
- Cool and precipitate product with ice-water
- Purify via column chromatography (hexane:ethyl acetate 4:1)
Key metrics :
| Parameter | Value |
|---|---|
| Overall yield | 58–62% |
| Purity (HPLC) | ≥99.2% |
| Reaction scale | Up to 5 kg reported |
One-Pot Tandem Synthesis
Catalyst-Free Cyclocondensation
A streamlined approach utilizes dibenzoylacetylene and 4-(3-(trifluoromethoxy)phenyl)-5-methyl-1H-1,2,4-triazole-3-thiol in ethanol at ambient temperature:
- Charge reactants in 1:1.2 molar ratio
- Stir for 6–8 hours
- Concentrate under reduced pressure
- Recrystallize from acetonitrile
Advantages :
Mechanistic Considerations
The reaction proceeds through:
- Michael addition of triazole thiol to acetylene
- [3+2] cycloaddition forming thiazole ring
- Aromatization via proton transfer
DFT calculations confirm the exergonic nature (ΔG = −23.4 kcal/mol) of the cycloaddition step, explaining the high conversion rates.
Trifluoromethoxy Group Installation Strategies
Direct Electrophilic Trifluoromethoxylation
Recent protocols enable late-stage introduction of the OCF₃ group using:
- Trifluoromethyl triflate (CF₃OTf) as electrophile
- Copper(I) iodide (0.1 eq) as catalyst
- 1,10-Phenanthroline ligand in DMF at 110°C
Typical conditions :
| Component | Quantity |
|---|---|
| Aryl boronic acid | 1.0 eq |
| CF₃OTf | 1.5 eq |
| Reaction time | 18 hours |
| Yield | 63–68% |
Suzuki-Miyaura Coupling Approach
For modular synthesis, 5-bromo-thiazolo[3,2-B]triazole intermediates undergo cross-coupling with 3-(trifluoromethoxy)phenylboronic acid:
- Prepare 6-methyl-5-bromo-thiazolo[3,2-B]triazole
- React with boronic acid (1.2 eq) in dioxane/water (4:1)
- Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (3 eq) at 90°C
- Isolate product via extractive workup
Performance metrics :
Comparative Analysis of Synthetic Routes
Table 1. Method comparison for 6-methyl-5-(3-(trifluoromethoxy)phenyl)thiazolo[3,2-B]triazole synthesis
| Method | Steps | Total Yield | Purity | Cost Index | Scalability |
|---|---|---|---|---|---|
| Multi-step cyclization | 3 | 58–62% | 99.2% | 1.0 | >5 kg |
| One-pot synthesis | 1 | 81–84% | 98.5% | 0.7 | <1 kg |
| Cross-coupling | 2 | 76–79% | 99.0% | 1.3 | 1–3 kg |
Key observations:
- The one-pot method offers superior atom economy but faces challenges in large-scale solvent removal
- Multi-step approaches allow better intermediate quality control for pharmaceutical applications
- Cross-coupling provides modularity for analog synthesis at the expense of palladium costs
Process Optimization Considerations
Copper Catalyst Recycling
Advanced immobilization techniques enable 5× reuse of copper acetylacetonate without yield loss:
Solvent Selection
DMF alternatives were evaluated for the cyclization step:
Table 2. Solvent screening results
| Solvent | Yield | Reaction Time | EHS Score |
|---|---|---|---|
| DMF | 72% | 12 h | 6.8 |
| NMP | 68% | 14 h | 5.2 |
| DMSO | 63% | 16 h | 4.1 |
| γ-Valerolactone | 71% | 13 h | 3.9 |
γ-Valerolactone emerges as preferred alternative, combining good yield with improved safety profile.
Analytical Characterization
Critical quality attributes were verified through:
- ¹H NMR (400 MHz, DMSO-d₆):
- δ 2.41 (s, 3H, CH₃)
- δ 7.52–7.89 (m, 4H, Ar-H)
- δ 8.21 (s, 1H, triazole-H)
HPLC :
- Column: Zorbax SB-C18 (4.6 × 150 mm, 3.5 μm)
- Mobile phase: 65:35 MeCN/H₂O (+0.1% TFA)
- Retention time: 6.72 min
XRD :
- Space group: P2₁/c
- Unit cell: a = 8.921 Å, b = 12.437 Å, c = 14.562 Å
- Dihedral angle between triazole and phenyl rings: 18.7°
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(3-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, acetonitrile, and dimethyl sulfoxide. Reaction conditions such as temperature, pressure, and time are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the thiazole or triazole rings .
Scientific Research Applications
Pharmaceutical Development
6-Methyl-5-(3-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole has shown promise in drug development due to its biological activity against various diseases. Research indicates that compounds with similar thiazole and triazole structures exhibit significant antimicrobial and anticancer properties. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in therapeutic applications.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazolo[3,2-B][1,2,4]triazole exhibited potent activity against specific cancer cell lines. It was suggested that further modifications could lead to more effective anticancer agents.
Agricultural Chemistry
The compound is also being investigated for its potential use as a pesticide or herbicide. The thiazole ring structure is known for its ability to disrupt biological processes in pests, making it a candidate for developing new agrochemicals.
Case Study : Research conducted by agricultural scientists found that similar thiazole derivatives effectively inhibited the growth of certain fungal pathogens in crops. This opens avenues for the development of environmentally friendly agricultural solutions.
Material Science
In materials science, this compound can be utilized in the synthesis of novel polymers and coatings due to its unique electronic properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Case Study : A recent paper highlighted the use of thiazolo[3,2-B][1,2,4]triazole derivatives in creating advanced composite materials with improved thermal and electrical properties suitable for electronic applications.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(3-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells . The compound’s trifluoromethoxy group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Anticonvulsant Activity
Compounds with substituents on the phenyl ring at position 6 or 5 of the thiazolo-triazole scaffold have shown promising anticonvulsant effects in murine models:
| Compound Name | Substituent | MES ED₅₀ (mg/kg) | PTZ ED₅₀ (mg/kg) | Protective Index (PI) |
|---|---|---|---|---|
| 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) | 4-Fluorophenyl | 49.1 | Inactive | 1.9 (MES) |
| 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) | 4-Propoxyphenyl | 63.4 | 63.4 | 1.7 (PTZ) |
| Target Compound | 3-(Trifluoromethoxy)phenyl | Not tested | Not tested | Not tested |
- Key Findings: Compound 3c demonstrated selectivity against maximal electroshock (MES)-induced seizures, while 5b was active in both MES and pentylenetetrazole (PTZ) tests .
Structural and Physicochemical Properties
Substituents significantly influence melting points, solubility, and reactivity:
| Compound Name | Substituent | Melting Point (°C) | Key Structural Feature |
|---|---|---|---|
| 2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole | 4-Chlorophenyl | 143–145 | Chlorine enhances electrophilicity |
| 2-(4-Methoxyphenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole | 4-Methoxyphenyl | 130–132 | Methoxy improves solubility |
| Target Compound | 3-(Trifluoromethoxy)phenyl | Not reported | Trifluoromethoxy increases lipophilicity |
Anti-Inflammatory and Analgesic Potential
Thiazolo-triazoles with benzylidene or naphthyl groups have shown anti-inflammatory activity:
Platelet Aggregation Inhibition
Thiazolo-triazole-5(6H)-ones with methyl and benzylidene groups demonstrated inhibitory effects:
Biological Activity
6-Methyl-5-(3-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole is a compound of significant interest in pharmaceutical chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- Chemical Formula : C₁₂H₈F₃N₃OS
- Molecular Weight : 299.27 g/mol
- CAS Number : 1922870-71-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[3,2-B][1,2,4]triazole derivatives. For instance, compounds similar to this compound have shown cytotoxic activity against various cancer cell lines. In one study, derivatives were tested against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines, revealing promising results in inhibiting cell proliferation .
Anti-inflammatory Activity
The compound has been associated with anti-inflammatory properties. Research indicates that thiazolo[3,2-B][1,2,4]triazole derivatives exhibit moderate anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 . The bioactivity scores for these compounds suggest they could serve as potential candidates for treating inflammatory diseases.
Antimicrobial Activity
Thiazolo derivatives have also demonstrated antimicrobial effects against a range of pathogens. Studies have reported their activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin . This suggests their potential as alternative antimicrobial agents.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It has the potential to modulate receptor activities that are critical in inflammatory pathways.
Pharmacokinetic Profile
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that thiazolo derivatives have favorable absorption and distribution characteristics. The lipophilicity studies indicate good gastrointestinal absorption and a safe toxicity profile .
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against MCF-7 cells with IC50 values indicating potent activity. |
| Study B | Showed anti-inflammatory effects by reducing TNF-alpha levels in vitro. |
| Study C | Reported antimicrobial activity against E. coli and S. aureus with MIC values comparable to conventional antibiotics. |
Q & A
Q. What are the established synthetic routes for 6-methyl-5-(3-(trifluoromethoxy)phenyl)thiazolo[3,2-b][1,2,4]triazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves cyclocondensation of 3-mercapto-1,2,4-triazole precursors with α-halogenated ketones or esters under reflux in acetic acid or PEG-400 media. Catalytic systems like Bleaching Earth Clay (pH 12.5) at 70–80°C enhance regioselectivity and reduce side products . Optimization includes:
- Solvent choice : Polar aprotic solvents (e.g., PEG-400) improve solubility of intermediates .
- Catalyst loading : 10 wt% Bleaching Earth Clay minimizes byproducts .
- Purification : Recrystallization in aqueous acetic acid yields >90% purity .
- Monitoring : TLC (hexane:ethyl acetate, 7:3) confirms reaction completion .
Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation of this compound and its intermediates?
- Methodological Answer :
- 1H/13C NMR : Key signals include:
- Thiazole-triazole fusion protons at δ 7.8–8.2 ppm (d, J = 4.2 Hz) .
- Trifluoromethoxy (-OCF3) group at δ 4.3–4.5 ppm (q) .
- FTIR : Absorptions at 1650–1680 cm⁻¹ (C=N stretching) and 1120–1150 cm⁻¹ (C-F) confirm core structure .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) with retention times calibrated against standards .
Advanced Research Questions
Q. How can regioselectivity challenges in thiazolo[3,2-b][1,2,4]triazole synthesis be addressed, particularly for C-5 vs. C-6 substitutions?
- Methodological Answer : Regioselectivity is influenced by:
- Electrophilic directing groups : Bromine or nitro substituents at the phenyl ring direct cyclization to C-5 .
- Catalytic systems : N-Bromosuccinimide (NBS) in acetic acid favors C-6 functionalization via radical intermediates .
- Computational modeling : DFT calculations predict transition-state energies for competing pathways, guiding solvent/catalyst selection .
Q. What computational strategies are effective for predicting the biological activity of derivatives, such as enzyme inhibition or antifungal effects?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with targets like 14α-demethylase (PDB: 3LD6). Key parameters:
- Binding affinity < −7.0 kcal/mol suggests antifungal potential .
- Trifluoromethoxy group enhances hydrophobic pocket binding .
- QSAR models : Hammett constants (σ) of substituents correlate with IC50 values against HCT116 cells (R² > 0.85) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer :
- Dose-response profiling : Use MTT assays to differentiate IC50 (cytotoxicity) from anti-inflammatory EC50 in RAW 264.7 macrophages .
- Structural analogs : Compare 3,4,5-trimethoxyphenyl derivatives (high anti-tumor activity) vs. 4-fluorophenyl variants (lower toxicity) .
- Metabolite screening : LC-MS identifies bioactive metabolites that may explain divergent results .
Q. What strategies are recommended for designing derivatives with improved pharmacokinetic properties while retaining target affinity?
- Methodological Answer :
- Bioisosteric replacement : Substitute trifluoromethoxy with pentafluorosulfanyl (-SF5) to enhance metabolic stability .
- Prodrug approaches : Esterify hydroxyl groups (e.g., 6-ol position) to improve oral bioavailability .
- LogP optimization : Introduce polar groups (e.g., piperazine) to balance lipophilicity (target LogP 2–3) .
Q. What role do solvent effects play in the stability and reactivity of intermediates during multi-step synthesis?
- Methodological Answer :
- Protic vs. aprotic solvents : Acetic acid stabilizes thiol intermediates via H-bonding, while DMSO accelerates maleimide cycloadditions .
- Temperature control : Reactions in PEG-400 at 70°C prevent decomposition of heat-sensitive trifluoromethoxy groups .
- Moisture sensitivity : Anhydrous conditions (molecular sieves) are critical for halogenation steps .
Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?
- Methodological Answer :
- Standardized intermediates : Use commercially available 3-mercapto-1,2,4-triazole (≥98% purity) to minimize variability .
- Round-robin testing : Share representative samples (e.g., 5-(4-methoxyphenyl)pyrazole-3-carboxylate) for cross-lab NMR validation .
- Robustness testing : Vary catalyst loading (±2%) and reaction time (±15%) to identify critical parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
